Pluronic dibenzoyl ester

Description

Contextual Significance of Pluronics in Macromolecular Engineering

Pluronics, also known by the non-proprietary name poloxamers, are a significant class of synthetic polymers in macromolecular engineering. researchgate.net Their unique amphiphilic PEO-PPO-PEO triblock structure allows them to self-assemble in aqueous solutions into core-shell micelles above a specific concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively. rjptonline.orgnih.govmdpi.com This behavior is central to their utility.

The key characteristics that make Pluronics valuable in scientific research include:

Biocompatibility and Low Toxicity : Many Pluronics are considered non-toxic and biocompatible, with several grades approved by the U.S. Food and Drug Administration (FDA) for use as pharmaceutical excipients. mdpi.commdpi.commdpi.com

Thermoreversible Gelation : Concentrated aqueous solutions of certain Pluronics can transition from a low-viscosity liquid (sol) at low temperatures to a semi-solid gel at physiological temperatures, a property that is highly attractive for biomedical applications. researchgate.netrjptonline.org

Surfactant Properties : Their amphiphilic nature makes them effective non-ionic surfactants, useful for emulsifying, solubilizing, and stabilizing various systems. mdpi.comulprospector.com

These properties have led to their widespread investigation and use in fields such as drug delivery, where they can encapsulate poorly water-soluble drugs, and in tissue engineering, where they can serve as scaffolds for cellular growth. mdpi.commdpi.combegellhouse.com The ability to easily modify their terminal hydroxyl groups also allows for the creation of functional polymers with tailored properties. nih.govpolimi.it

Rationale for Dibenzoyl Ester Functionalization of Pluronic Block Copolymers

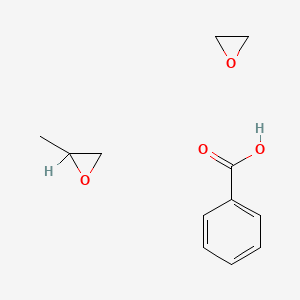

The functionalization of Pluronic block copolymers with dibenzoyl ester groups is a strategic approach to alter the physicochemical properties of the parent polymer for specific applications. The primary rationale behind this modification is to enhance certain characteristics by introducing aromatic benzoate (B1203000) moieties at the chain ends.

Key reasons for this functionalization include:

Improving Affinity for Hydrophobic Compounds : The benzoate groups can increase the polymer's affinity for other hydrophobic or aromatic molecules. This could potentially improve the loading capacity and compatibility of Pluronic micelles for certain aromatic drug compounds.

Use as a Polymeric Plasticizer : Dibenzoate esters are commonly used as plasticizers. chemicalbook.com A polymeric version like Pluronic dibenzoyl ester could offer unique advantages, such as reduced migration compared to small-molecule plasticizers, while improving the flexibility of other polymer matrices.

The synthesis is typically achieved via esterification, where the hydroxyl termini of the Pluronic copolymer react with benzoyl chloride in an anhydrous solvent, often with a base like triethylamine (B128534) to scavenge protons. This targeted modification allows for the precise tuning of the copolymer's properties.

Fundamental Research Questions and Objectives in this compound Science

The development of this compound opens several avenues for fundamental and applied research. The core scientific inquiry revolves around understanding how terminal group modification impacts the complex behavior of the block copolymer.

Fundamental Research Questions:

How does the addition of terminal benzoate groups affect the thermodynamics and kinetics of micellization, including changes to the critical micelle concentration (CMC) and micelle morphology?

What is the quantitative impact of dibenzoyl ester functionalization on the thermal properties and rheology of Pluronic hydrogels?

In what ways does the presence of terminal aromatic groups alter the interaction of the polymer with biological membranes or other macromolecular assemblies?

How does the performance of this compound as a polymeric plasticizer or compatibilizer compare to traditional, non-polymeric dibenzoate esters?

Key Research Objectives:

To synthesize and comprehensively characterize a series of Pluronic dibenzoyl esters derived from different Pluronic backbones (e.g., F127, P123, L64) to establish clear structure-property relationships. science.gov

To investigate the self-assembly of these modified polymers in various solvents to map their phase behavior and micellar structures using techniques like small-angle neutron or X-ray scattering (SANS/SAXS). nih.gov

To evaluate the potential of this compound to enhance the solubilization and stabilization of poorly water-soluble active pharmaceutical ingredients, particularly aromatic compounds. mdpi.combegellhouse.com

To explore the utility of this compound in material science applications, such as in the formulation of advanced coatings, adhesives, or as a modifying agent for other polymer systems.

Data Tables

Table 1: Physicochemical Properties of this compound

This table provides an overview of the key properties of the generic this compound compound.

| Property | Value | Source |

| CAS Number | 84031-24-3 | |

| Synonyms | Polyoxyethylene-polyoxypropylene block copolymer benzoyl ester | |

| Molecular Formula (Example) | C12H16O4 (for the dibenzoate part and monomer units) | |

| Molecular Weight (Example) | 224.25 g/mol (for the dibenzoate part and monomer units) | |

| Functional Group | Dibenzoate | |

| Backbone | Pluronic (PEO-PPO-PEO) | |

| Synthesis Method | Esterification of Pluronic with benzoyl chloride |

Table 2: Comparison of Common Pluronic Backbones

This interactive table details the properties of common Pluronic polymers that can be used as the starting material for synthesizing this compound. The properties of the final ester will depend significantly on the chosen backbone.

| Pluronic Grade | PEO Units (Each End) | PPO Units (Central) | Average Molecular Weight | PEO Content (% w/w) | Physical Form | Hydrophilic-Lipophilic Balance (HLB) |

| F127 | ~106 | ~70 | ~12,600 | 70% | Solid | 22 |

| P123 | ~20 | ~70 | ~5,800 | 30% | Paste | 8 |

| L64 | ~13 | ~30 | ~2,900 | 40% | Liquid | 15 |

| F68 | ~80 | ~27 | ~8,400 | 80% | Solid | 29 |

Data sourced from references rjptonline.orgmdpi.commdpi.comresearchgate.net.

Properties

CAS No. |

84031-24-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

benzoic acid;2-methyloxirane;oxirane |

InChI |

InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |

InChI Key |

FGAIMUMAGKJPGZ-UHFFFAOYSA-N |

SMILES |

CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |

Other CAS No. |

83984-91-2 |

Synonyms |

pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pluronic Dibenzoyl Ester

Anionic Polymerization of Poly(ethylene oxide)-Poly(propylene oxide)-Poly(ethylene oxide) Backbones

The foundation of Pluronic dibenzoyl ester lies in the synthesis of its poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) backbone. nih.gov Anionic polymerization is a key technique employed for this purpose, offering a high degree of control over the polymer's structure. aps.org

Monomer Selection and Control of Polymer Architecture

The synthesis of the PEO-PPO-PEO triblock copolymer backbone is achieved through the sequential anionic polymerization of propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO) monomers. nih.govresearchgate.net The process typically starts with the polymerization of the central PPO block, followed by the addition of EO to grow the two flanking PEO blocks. acs.org This sequential addition is crucial for creating the distinct A-B-A triblock structure. nih.gov

The final properties of the Pluronic polymer, such as its hydrophilic-lipophilic balance (HLB), are determined by the relative lengths of the hydrophobic PPO and hydrophilic PEO blocks. nih.govnih.gov By carefully controlling the molar ratio of the monomers fed into the reaction, the molecular weight and the PPO/PEO ratio can be precisely adjusted, allowing for the synthesis of a wide array of Pluronic grades with varying properties. nih.gov For instance, Pluronic F68, F127, and P123 are all PEO-PPO-PEO copolymers but have different block lengths, which dictates their application. nih.gov

Catalytic Systems in Pluronic Backbone Synthesis

Anionic polymerization of alkylene oxides like EO and PO is typically initiated by strong nucleophiles. jst.go.jpacs.org Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are commonly used catalysts in the industrial synthesis of these copolymers. researchgate.net The polymerization is carried out under controlled conditions of temperature (typically 80–120°C) and pressure (1–5 atm).

Other catalytic systems for anionic polymerization include:

Alkali metal hydrides, alkyls, aryls, alkoxides, and amides for achieving living polymerization. acs.org

Organometallic compounds, such as diethylzinc-water systems. jst.go.jp

Double-metal cyanide (DMC) catalyst systems are also commercially significant. acs.org

The choice of catalyst is critical as it can influence the polymerization kinetics and the occurrence of side reactions. acs.org For example, in the polymerization of PO, proton abstraction from the methyl group can lead to chain transfer, resulting in low molecular weight polymers with unsaturated end groups. acs.org The selection of an appropriate catalyst and initiator system is therefore essential for synthesizing well-defined PEO-PPO-PEO backbones. kyoto-u.ac.jp

Purification Techniques for Pluronic Precursors

Commercial Pluronic samples often contain impurities, such as lower molecular weight polymers, which can affect their performance. researchgate.net Therefore, purification of the PEO-PPO-PEO precursor is a critical step. Several techniques are employed for this purpose:

Size Exclusion Chromatography (SEC): This method separates polymers based on their molecular weight and is effective for removing both high and low molecular weight impurities. buffalo.edugoogle.com

Competitive Adsorption: A scalable method using cyano(CN)-modified silica (B1680970) particles in a slurry has been developed to purify Pluronic block copolymers by taking advantage of the competitive adsorption of polymers onto the silica particles. researchgate.net

Dialysis and Filtration: These methods are also used to remove unreacted monomers and low molecular weight byproducts. nih.gov

Precipitation: The synthesized copolymer can be dissolved in a suitable solvent like dichloromethane (B109758) and then precipitated in a non-solvent such as anhydrous ether to remove impurities. psu.edu

High-performance liquid chromatography (HPLC) is often used to analyze the purity of the resulting Pluronic samples and confirm the removal of non-micellizable polymeric impurities. researchgate.net

Esterification of Pluronic with Benzoic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the terminal hydroxyl groups of the PEO-PPO-PEO backbone with a benzoic acid derivative. This chemical modification transforms the hydrophilic hydroxyl end groups into hydrophobic benzoate (B1203000) esters.

Reaction Pathways for Dibenzoyl Ester Formation

The most common method for this esterification is the reaction of the Pluronic copolymer with benzoyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). psu.edu The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), which acts as a proton scavenger to neutralize the hydrochloric acid byproduct.

The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of the Pluronic on the carbonyl carbon of the benzoyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride.

An alternative to benzoyl chloride is the use of benzoic acid itself, often activated by a coupling agent or catalyzed by an acid. For instance, methane (B114726) sulfonic acid can be used as a catalyst for the direct esterification of alcohols with benzoic acid. google.com Another approach involves the use of coupling reagents like polymer-bound triphenylphosphine (B44618) and 4,4'-dinitroazobenzene, which can facilitate the esterification under microwave irradiation. ebi.ac.uk

Optimization of Reaction Conditions and Yield

To achieve a high yield of this compound and minimize side reactions, several reaction parameters need to be optimized. numberanalytics.com

Key Optimization Parameters:

| Parameter | Considerations | Typical Range/Value |

|---|---|---|

| Temperature | Lower temperatures (e.g., 0–5°C) are often used during the initial addition of benzoyl chloride to control the reaction rate and prevent side reactions. The reaction is then typically allowed to proceed at room temperature. The optimal temperature can range from 50°C to 100°C for Fischer esterification. numberanalytics.com | 0°C to Room Temperature |

| Stoichiometry | The molar ratio of the reactants is crucial. An excess of the benzoylating agent is often used to ensure complete conversion of the hydroxyl groups. mdpi.com | - |

| Catalyst | The choice and amount of catalyst, such as DMAP (4-dimethylaminopyridine) or an acid catalyst, can significantly influence the reaction rate and efficiency. numberanalytics.com | - |

| Solvent | Anhydrous conditions are essential to prevent hydrolysis of the benzoyl chloride and the resulting ester. Solvents like dichloromethane or toluene (B28343) are commonly used. mdpi.com | - |

| Reaction Time | The reaction is typically stirred for several hours to ensure completion. psu.edu | 12–24 hours |

After the reaction, the crude product is purified to remove unreacted reagents and byproducts. This is often achieved by filtration to remove any insoluble salts, followed by precipitation of the polymer in a non-solvent and drying under vacuum. psu.edu Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the structure and purity of the final this compound. journalagent.com

Green Chemistry Approaches in this compound Synthesis

Conventional synthesis of this compound often involves the use of organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). While effective, these methods present environmental and safety concerns, prompting the exploration of greener synthetic routes. Green chemistry seeks to minimize or eliminate the use and generation of hazardous substances through innovative chemical design.

Recent research in polymer chemistry has highlighted several green strategies applicable to the synthesis of polymeric esters. One promising approach is the use of solvent-free, solid-state reactions. nih.gov This method, demonstrated in the synthesis of a di-gallate from gallic acid and polyethylene (B3416737) glycol, can produce high yields (up to 90%) without the need for hazardous solvents. nih.gov Such a technique could potentially be adapted for the reaction between Pluronic copolymers and benzoyl chloride or benzoic acid, significantly reducing the environmental footprint of the synthesis.

Another green approach involves the use of biocatalysts, such as enzymes. Lipases, for instance, are increasingly used for esterification reactions under mild conditions, often in aqueous media or solvent-free systems. This enzymatic approach avoids the harsh reagents and conditions associated with traditional chemical synthesis. Furthermore, the development of eco-friendly methods using milder catalysts like sodium bicarbonate (NaHCO3) under anhydrous conditions presents a viable alternative to more hazardous catalysts. pjoes.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Polymeric Esters

| Parameter | Conventional Method | Potential Green Alternative |

|---|---|---|

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Solvent-free (solid-state reaction) nih.gov or aqueous media |

| Catalyst | 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | Enzymes (e.g., Lipase) scispace.com or mild inorganic bases (e.g., NaHCO3) pjoes.com |

| Reaction Conditions | Temperatures from 0°C to room temperature or higher (60-80°C) | Often milder, near-ambient temperatures (depending on catalyst) |

| Byproducts/Waste | Protonated amine salts, significant solvent waste | Minimal byproducts (e.g., water), reduced or no solvent waste |

| Yield | Typically high, but requires extensive purification | Potentially high (e.g., >90%) with simpler purification nih.gov |

Post-Synthetic Modifications and Functionalization Approaches

The functionalization of Pluronic copolymers is a critical area of research aimed at tailoring their physicochemical properties for specific applications. nih.gov The terminal hydroxyl groups of the PEO blocks are the primary sites for chemical modification. mdpi.com While the synthesis of this compound is itself a functionalization, further modifications can be introduced to impart advanced capabilities such as stimulus-responsiveness or active targeting. nih.govresearchgate.net

These modifications can be achieved by reacting the Pluronic backbone with molecules that introduce new functional groups before or after the primary esterification, or by using a functionalized benzoyl chloride derivative. For example, Pluronic F127 can be chemically altered to introduce functional groups like acrylates, allowing for crosslinking via radical polymerization. mdpi.com A common method involves reacting the terminal hydroxyl groups with acryloyl chloride in the presence of triethylamine. mdpi.compsu.edu

Another strategy involves a multi-step synthesis to introduce moieties for bioconjugation. For instance, Pluronic F127 can first be oxidized to create terminal carboxylic acid groups. dovepress.com These carboxylated Pluronics can then be reacted with molecules like L-cysteine using carbodiimide (B86325) chemistry (EDC/NHS) to yield thiolated polymers. dovepress.com The resulting free thiol groups offer a reactive handle for further conjugation or for forming disulfide bonds, which can be useful for mucoadhesion or creating redox-responsive materials. dovepress.com Similarly, other functional polymers, drugs, or bioimaging agents can be attached to the Pluronic backbone to create multifunctional constructs. mdpi.com

Table 2: Examples of Functionalization Approaches for Pluronic Copolymers

| Functional Group | Synthetic Method | Purpose/Application | Reference |

|---|---|---|---|

| Acrylate | Esterification with acryloyl chloride. | Enables crosslinking via radical polymerization to form hydrogels. | mdpi.com |

| Thiol (via Cysteine) | Oxidation of Pluronic to form carboxyl groups, followed by EDC/NHS coupling with L-cysteine. | Provides sites for bioconjugation and redox-responsive behavior. | dovepress.com |

| Allyl Ether | Deprotonation of terminal -OH with NaH followed by reaction with an allyl halide. | Intermediate for further modification, e.g., via thiol-ene chemistry. | mdpi.com |

| Targeting Moieties (e.g., Folic Acid, Antibodies) | Coupling to pre-functionalized Pluronic (e.g., carboxylated or aminated). | Active targeting for drug delivery systems. | researchgate.net |

| Cationic Blocks (e.g., pDMAEMA) | Atom Transfer Radical Polymerization (ATRP) from a Pluronic macroinitiator. | Creates cationic copolymers for gene delivery applications. | rsc.org |

Advanced Characterization Techniques for Pluronic Dibenzoyl Ester Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the successful synthesis and structural features of Pluronic dibenzoyl ester. These techniques probe the molecular vibrations, nuclear magnetic environments, and electronic transitions to provide a comprehensive picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Ester Bond Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for verifying the formation of the ester bond between the Pluronic block copolymer and the benzoyl groups. Both ¹H and ¹³C NMR provide distinct signatures that confirm the successful esterification.

In ¹H NMR spectroscopy, the appearance of new signals corresponding to the aromatic protons of the benzoyl group is a key indicator of successful synthesis. These peaks typically appear in the downfield region of the spectrum. Furthermore, a shift in the signals of the protons adjacent to the hydroxyl groups of the original Pluronic polymer confirms their conversion to ester linkages. researchgate.net

¹³C NMR spectroscopy offers complementary information by showing the emergence of a carbonyl carbon signal from the newly formed ester bond. unical.it This, along with characteristic shifts in the signals of the carbons in the polymer backbone and the benzoyl ring, provides definitive evidence of the this compound structure. nih.gov The presence of a double bond can also be verified by NMR spectroscopy. uni-hamburg.de

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Benzoyl) | 7.2 - 8.1 |

| ¹H | PEO Methylene (B1212753) Protons (-CH₂CH₂O-) | ~3.6 |

| ¹H | PPO Methine Proton (-CH(CH₃)CH₂O-) | ~3.7 |

| ¹H | PPO Methylene Protons (-CH(CH₃)CH₂O-) | ~3.4 - 3.5 |

| ¹H | PPO Methyl Protons (-CH(CH₃)CH₂O-) | ~1.1 |

| ¹³C | Carbonyl Carbon (Ester) | ~166 |

| ¹³C | Aromatic Carbons (Benzoyl) | 128 - 133 |

| ¹³C | PEO Methylene Carbons (-CH₂CH₂O-) | ~70 |

| ¹³C | PPO Methine Carbon (-CH(CH₃)CH₂O-) | ~75 |

| ¹³C | PPO Methylene Carbon (-CH(CH₃)CH₂O-) | ~73 |

| ¹³C | PPO Methyl Carbon (-CH(CH₃)CH₂O-) | ~17 |

Note: Exact chemical shifts can vary depending on the specific Pluronic polymer used, solvent, and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.eduupi.edu In the context of this compound, FTIR is instrumental in confirming the esterification process.

The most significant evidence of successful synthesis is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1720-1740 cm⁻¹. scielo.br This peak is absent in the spectrum of the unmodified Pluronic polymer. Concurrently, the disappearance or significant reduction of the broad O-H stretching band from the terminal hydroxyl groups of the Pluronic starting material (around 3400-3500 cm⁻¹) further validates the reaction. researchgate.net Other characteristic peaks for Pluronic include those for C-H and C-O stretching. scielo.br

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3500 | O-H (in starting material) | Stretching (diminished in product) |

| ~2870-2970 | C-H (Aliphatic) | Stretching |

| ~1720-1740 | C=O (Ester) | Stretching (key indicator) |

| ~1640 | O-H | Bending researchgate.net |

| ~1450-1470 | C-H (Aliphatic) | Bending |

| ~1100-1150 | C-O (Ether) | Stretching |

The intensity of the C=O peak is proportional to the concentration of the ester functional group. acenet.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving conjugated systems. jove.com For this compound, the benzoyl groups contain aromatic rings, which are strong chromophores.

The presence of the benzoyl groups leads to a characteristic UV absorbance peak. While the exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the specific Pluronic backbone, it is typically observed in the UV region. This technique can be used to confirm the presence of the benzoyl moieties and can also be employed for quantitative analysis, such as determining the concentration of the polymer in a solution, by creating a calibration curve according to the Beer-Lambert Law. wpmucdn.com

Chromatographic Methods for Polymer Purity and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity and molecular characteristics of polymeric materials like this compound. lcms.cz These methods separate molecules based on their size or their interactions with a stationary phase.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. shimadzu.com.sg This method separates molecules based on their hydrodynamic volume in solution. shimadzu.com.sg

For this compound, GPC is used to confirm that the esterification reaction has not caused significant degradation or cross-linking of the polymer chains. The resulting chromatogram provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). unam.mx A narrow PDI indicates a more uniform polymer sample. shimadzu.com.sg The analysis is typically performed using a calibrated system with polymer standards of known molecular weights. bgb-info.com

Table 3: Typical GPC/SEC Data for this compound

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number Average Molecular Weight | Varies based on Pluronic grade |

| Mw ( g/mol ) | Weight Average Molecular Weight | Varies based on Pluronic grade |

| PDI (Mw/Mn) | Polydispersity Index | Close to 1 (e.g., 1.05 - 1.2) |

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing the purity of the final product.

A reversed-phase HPLC method can be developed to separate the this compound from unreacted starting materials, such as the original Pluronic polymer and excess benzoylating agent, as well as any side products. mdpi.com The purity of the sample is determined by the relative area of the main peak corresponding to the this compound in the chromatogram. Detectors such as UV-Vis (utilizing the absorbance of the benzoyl groups) or charged aerosol detectors (CAD) can be employed for this analysis. thermofisher.com

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques are fundamental in determining the temperature-dependent behavior of Pluronic-based systems, including key transitions like micellization and gelation.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de For Pluronic systems, DSC is invaluable for identifying the critical micelle temperature (CMT) and the sol-gel transition temperature.

Table 1: Thermal Transitions of Pluronic F127 Solutions by DSC and Rheology

| Concentration (w/v) | Method | Transition Temperature (°C) | Finding |

|---|---|---|---|

| 20% | DSC | CMT & CGS | The micellization and gelation processes occur sequentially over a wide temperature range. researchgate.net |

| 20% | Rheology | 34°C | The gelation temperature was identified as the point where the storage modulus (G') exceeds the loss modulus (G''). wpmucdn.com |

Note: Data is for the parent polymer Pluronic F127, as a model for esterified derivatives. CMT: Critical Micelle Temperature, CGS: Critical Gelation State.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is primarily used to assess the thermal stability and decomposition profile of polymeric materials. mdpi.com A TGA analysis provides critical information on the onset of degradation, the temperature of maximum degradation rate, and the amount of residual mass.

For this compound, TGA would be used to determine its thermal stability compared to the unmodified Pluronic polymer. The ester linkages might introduce a different degradation pathway. Poly(ester amide)s, for example, have been shown to be stable up to 300°C under a nitrogen atmosphere. mdpi.com TGA can be coupled with other techniques like Mass Spectrometry (TGA-MS) to identify the volatile products released during decomposition, which would help in elucidating the degradation mechanism of the ester derivative. ardena.com The analysis involves heating the sample on a microbalance within a temperature-controlled chamber and plotting the mass loss against temperature. eltra.comardena.com

Rheological Characterization of Solution and Gel States

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological studies are crucial for understanding the mechanical properties of this compound solutions and gels, which is vital for their application.

The transition from a low-viscosity solution (sol) to a semi-solid network (gel) is a hallmark of many Pluronic systems. This transition is characterized by changes in the viscoelastic properties, specifically the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Gelation occurs when G' surpasses G''. researchgate.net

Rheological temperature sweeps are commonly performed to identify the gelation temperature. For Pluronic F127 solutions, studies show that as the temperature increases, there is a significant and sharp increase in viscosity, corresponding to the formation of a structured gel phase. d-nb.info For a 15 wt% solution of F127, this jump in viscosity begins around 17°C, with the gel point (G' > G'') occurring above 25°C. d-nb.info The kinetics of gelation can also be monitored by holding the temperature constant (e.g., at 37°C) and tracking the evolution of G' and G'' over time. mdpi.com The addition of benzoyl ester groups would be expected to influence the packing of micelles and the entanglement of the polymer chains, thus altering both the gelation temperature and the kinetics of network formation.

The stability of the hydrogel network under shear is a critical parameter. This is often evaluated through oscillatory shear experiments. mdpi.com Frequency sweeps, conducted at a constant strain within the linear viscoelastic region, provide insight into the network's structure. For stable gels, G' typically shows a low dependence on frequency.

The mechanical strength and stability of hydrogels can be enhanced by incorporating other polymers or nanoparticles. researchgate.netmdpi.comnih.gov For instance, blending Pluronic F127 with hyaluronic acid or gelatin has been shown to modify the elastic modulus and the critical solution temperature. researchgate.net The network stability of this compound gels would depend on the strength of the physical crosslinks formed by the packed micellar structures. The hydrophobic benzoyl groups could enhance inter-micellar interactions, potentially leading to a more stable and robust gel network compared to the unmodified Pluronic. The characterization of these properties is essential for predicting the material's performance in its intended application. researchgate.net

Table 2: Rheological Properties of Pluronic F127 Systems

| System | Measurement | Key Finding |

|---|---|---|

| 15 wt% F127 Solution | Temperature Sweep | Viscosity jump at ~17°C, with gel point (G' > G'') above 25°C. d-nb.info |

| 18 wt% F127 Solution | Temperature Sweep | A significant increase in complex viscosity by about 5 orders of magnitude upon gelation. d-nb.info |

| 30 wt% F127 Solution | Temperature Sweep | Gelation occurs at a lower temperature (~23°C) compared to less concentrated solutions. wpmucdn.com |

Note: Data is for the parent polymer Pluronic F127.

Scattering Techniques for Supramolecular Structure Analysis

Scattering techniques are powerful, non-invasive methods for probing the nanoscale and mesoscale structure of self-assembled systems like this compound micelles and gels.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to determine the average size, shape, and spatial arrangement of micelles in solution and within the gel network. acs.orgnih.gov These techniques provide statistically averaged information about the bulk structure. nih.gov For Pluronic systems, SAXS experiments have revealed that the inter-micellar distance is governed by the concentration of the triblock copolymers. science.gov The data can be used to distinguish between different ordered phases, such as body-centered cubic (BCC) and face-centered cubic (FCC) packing of the micelles. science.gov

Dynamic Light Scattering (DLS) is another key technique used to measure the hydrodynamic radius of micelles in dilute solutions. science.govuq.edu.au Studies on Pluronic F127 have used DLS to show that micelle size increases with temperature, confirming micellar growth as the system approaches the gelation point. For example, in a 15 wt% solution, micelle size grew from approximately 12 nm at 15°C to 24 nm at 25°C. d-nb.info For this compound, a combination of DLS, SAXS, and SANS would provide a comprehensive picture of how the terminal ester groups affect micelle size, aggregation number, and the long-range order of the resulting gel structure.

Dynamic Light Scattering (DLS) for Size and Hydrodynamic Diameter

Dynamic Light Scattering (DLS), a non-invasive technique, is instrumental in determining the size distribution and hydrodynamic diameter of nanoparticles and micelles in solution. norlab.commdpi.comwyatt.com This method analyzes the fluctuations in scattered light intensity resulting from the Brownian motion of particles. norlab.com The rate of these fluctuations is directly related to the particle's diffusion coefficient, which, through the Stokes-Einstein equation, allows for the calculation of the hydrodynamic diameter (Dₕ). norlab.com

In the context of Pluronic systems, DLS is frequently employed to assess the formation and size of micelles in aqueous solutions. For instance, studies on Pluronic P123, a related block copolymer, have used DLS to measure the hydrodynamic diameter of its micelles. In the absence of additives, 5% Pluronic P123 micelles exhibit a hydrodynamic diameter of approximately 17.8 nm. researchgate.net At a concentration of 6 mM, the average hydrodynamic diameter of pure P123 micelles is reported to be around 9.3 nm. researchgate.net

The modification of Pluronics, such as through the addition of dibenzoyl ester groups, influences their self-assembly behavior, and DLS is a key tool to quantify these changes. The technique can track variations in micelle size due to changes in polymer concentration, temperature, or the encapsulation of therapeutic agents. dovepress.commdpi.com For example, the inclusion of the drug Everolimus into Pluronic P123 micelles led to a measurable impact on their size as determined by DLS. nih.gov Research has shown that for pure P123, the average micelle size was 29.10 ± 6.97 nm, a value that changes upon drug loading. nih.gov

It is important to note that DLS measures the hydrodynamic diameter, which includes the polymer shell and any associated solvent molecules, and not just the core of the micelle. The stability and size of these micelles are crucial for their application in fields like drug delivery. nih.gov

Below is a table summarizing representative DLS data for Pluronic-based micellar systems.

| System | Concentration | Hydrodynamic Diameter (Dₕ) (nm) | Reference |

| Pluronic P123 | 5% | ~17.8 | researchgate.net |

| Pluronic P123 | 6 mM | ~9.3 | researchgate.net |

| Pluronic P123 | Not Specified | 29.10 ± 6.97 | nih.gov |

| DTA-C10 Spiked P123 Micelles | 2 mg/mL P123, 10 µM DTA-C10 | ~15 | nih.govacs.org |

Small-Angle X-ray Scattering (SAXS) for Micellar and Aggregate Structures

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanostructure of materials, providing information on the size, shape, and arrangement of particles and domains from approximately 1 to 100 nanometers. anton-paar.comdiamond.ac.ukaps.org SAXS is particularly valuable for studying the structure of partially ordered systems like the micellar and aggregate structures formed by this compound. diamond.ac.uk

In the study of Pluronic systems, SAXS reveals details about the internal structure of micelles, such as the core and corona dimensions, and their spatial arrangement in solution, including inter-micellar distances. science.gov The technique can distinguish between different self-assembled structures, such as spherical or cylindrical micelles, and more complex liquid crystalline phases like cubic or hexagonal arrangements that can form at higher concentrations. science.govstfc.ac.uk

For example, SAXS studies on Pluronic F127 and F108 have shown that these copolymers can form body-centered cubic (BCC) and face-centered cubic (FCC) structures, respectively. science.gov The presence of impurities can interfere with this packing. science.gov SAXS analysis has also been instrumental in confirming the bicontinuous cubic inner nanostructure of cubosome formulations stabilized by Pluronic F108. science.gov In composite films of zein (B1164903) and Pluronic F127, SAXS, in conjunction with other techniques, verified the formation of lamellae crystals at high F127 loadings. researchgate.net

The scattering data, presented as intensity I(q) versus the scattering vector q, can be analyzed using various models to extract quantitative structural parameters. nih.gov For instance, a core-shell spherical model is often used to describe the structure of Pluronic micelles. mdpi.com

| System | Technique | Key Findings | Reference |

| Pluronic F108 & F127 Solutions | SAXS | Governs the inter-micellar distance of Pluronic cubic structures. | science.gov |

| Pluronic F108 Stabilized Cubosomes | SAXS, Cryo-TEM, DLS | Confirmed bicontinuous cubic inner nanostructure. | science.gov |

| Zein/Pluronic F127 Composite Films | SAXS, DSC, AFM | Verified formation of lamellae crystals at high F127 loadings. | researchgate.net |

| Pluronic P123 Micelles | SAXS/SANS | Provided detailed description of size, shape, and aggregation number. | mdpi.com |

Small-Angle Neutron Scattering (SANS) for Micellar Architecture and Interactions

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. It is exceptionally suited for studying the structure of soft matter and complex fluids, including polymeric micelles like those formed by this compound. nist.govku.dk A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium, which has a significantly different neutron scattering length. This allows for the selective highlighting of specific components within a complex system. nih.gov

SANS provides detailed information about the size, shape, aggregation number, and internal architecture of micelles. mdpi.comscience.gov It can elucidate the distribution of polymer segments within the micelle, for instance, by differentiating the hydrophobic core from the hydrophilic corona. nih.gov

In studies of Pluronic P123, SANS has been used to reveal that it forms small, spherical micelles. science.gov The technique has also been employed to study the interaction between Pluronic micelles and other molecules, such as bile salts, showing a decrease in micelle size upon addition of the salt. science.gov Furthermore, SANS studies on Pluronic copolymers adsorbed onto surfaces, like laponite clay, have shown that the molecules adsorb with the hydrophobic poly(propylene oxide) (PPO) segments at the surface and the hydrophilic poly(ethylene oxide) (PEO) segments extending into the solution. nih.gov The combination of SANS with cryo-TEM has provided comprehensive microstructural characterization of Pluronic F127 solutions, confirming the spheroidal shape of the micelles. ku.dk

| System | Technique | Key Findings | Reference |

| Pluronic P123 Micelles with Bile Salts | SANS | P123 forms small spherical micelles; size decreases with added bile salts. | science.gov |

| Pluronic Copolymers on Laponite | SANS (Contrast Variation) | PPO blocks adsorb to the surface, PEO chains dangle into solution. | nih.gov |

| Pluronic F127 Aqueous Solutions | SANS & Cryo-TEM | Confirmed spheroidal micelle structure and provided quantitative data. | ku.dk |

| Pluronic P123 Micelles | SANS/SAXS | Detailed description of size, shape, aggregation number, and composition. | mdpi.com |

Microscopic and Morphological Characterization

Direct visualization techniques are essential for confirming the morphology and nanostructure of this compound assemblies predicted by scattering methods. Electron and scanning probe microscopies provide real-space images of individual micelles, aggregates, and surfaces.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers high-resolution, direct imaging of nanostructures, making it an invaluable tool for visualizing the size, shape, and morphology of this compound micelles and nanoparticles. mdpi.com In particular, cryogenic TEM (cryo-TEM), where samples are flash-frozen in a vitrified state, allows for the observation of the structures in their native aqueous environment, avoiding artifacts from drying or staining. ku.dkrsc.org

TEM has been used to visualize micelles of various Pluronic copolymers. For Pluronic F127 and L64, cryo-TEM has provided detailed images of individual micelles, revealing their size, shape, and core-shell structure. rsc.org Similarly, cryo-TEM combined with SANS offered a complete characterization of Pluronic F127 solutions, directly imaging the spheroidal micelles and even locally formed cubic phases. ku.dk

For drug-loaded systems, TEM can confirm the spherical morphology of the nanocarriers. For example, TEM analysis of Everolimus-loaded Pluronic P123 micelles showed their size and shape, with pure P123 micelles having an average size of about 29.10 nm, which was altered by the drug's inclusion. nih.gov The spherical shape of micelles prepared from poly lactic-co-glycolic acid (PLGA) with polyvinyl alcohol (PVA) was also confirmed by TEM, with a measured size of 158 nm. mdpi.com

| System | Technique | Key Findings | Reference |

| Everolimus-loaded Pluronic P123 Micelles | TEM | Visualized spherical micelles; pure P123 micelles averaged 29.10 nm. | nih.gov |

| Pluronic F127 Aqueous Solutions | Cryo-TEM & SANS | Directly imaged spheroidal micelles and locally formed cubic phases. | ku.dk |

| Pluronic F127 and L64 Micelles | Cryo-TEM | Provided detailed images of individual micelle size, shape, and core-shell structure. | rsc.org |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce images of a sample by scanning the surface with a focused beam of electrons. It provides information about the surface topography and composition of solid materials, including dried hydrogels and films formed from this compound systems. researchgate.net

SEM is particularly useful for examining the morphology of freeze-dried hydrogels. For instance, in studies of thermoresponsive nanogels based on modified Pluronic F127, SEM revealed a porous structure. dovepress.com The pore size was observed to decrease upon loading a hydrophobic drug, indicating physical interactions within the hydrogel matrix. dovepress.com Similarly, SEM has been used to study the morphology of chitosan/Pluronic F127 hydrogels, showing how the addition of a crosslinking agent alters the structure and creates pores. semanticscholar.org

In the context of drug-coated balloons, SEM images of coatings made from Pluronic P123 and Everolimus revealed that the ratio of polymer to drug affects the uniformity and surface coverage of the coating. nih.gov This morphological information is critical for understanding the performance of such medical devices. nih.gov

| System | Technique | Key Findings | Reference |

| Modified Pluronic F127 Nanogels | SEM | Revealed a porous structure; pore size decreased with drug loading. | dovepress.com |

| Pluronic P123/Everolimus Coatings | SEM | Showed improved uniformity and surface coverage with increasing drug ratio. | nih.gov |

| Chitosan/Pluronic F127 Hydrogels | SEM | Visualized porous structure and morphological changes with crosslinking. | semanticscholar.org |

Atomic Force Microscopy (AFM) for Surface Topography and Micelle Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. nih.gov It can be operated in various environments, including liquid, making it suitable for imaging biological samples and self-assembled structures like micelles on a substrate. nih.govoxinst.com

AFM has been successfully used to visualize Pluronic micelles. For example, curcumin-loaded Pluronic F127 and F68 micelles were examined by AFM, which confirmed their spherical shape with diameters below 100 nm. researchgate.net The technique is not only used for imaging but can also probe the nanomechanical properties of materials. nih.gov

In studies of composite films, such as those made from zein and Pluronic F127, AFM has been used in conjunction with SAXS and DSC to verify the formation of crystalline structures within the film matrix. researchgate.net The ability of AFM to visualize the dynamics of surfactant micelles at solid-liquid interfaces has also been highlighted, offering insights into their self-assembly processes. oxinst.com

| System | Technique | Key Findings | Reference |

| Curcumin-loaded Pluronic F127/F68 Micelles | AFM | Confirmed spherical shape with diameters below 100 nm. | researchgate.net |

| Zein/Pluronic F127 Composite Films | AFM, SAXS, DSC | Verified the formation of lamellar crystals in the film matrix. | researchgate.net |

| Surfactant Micelles at Solid-Liquid Interfaces | Video-Rate AFM | Enabled visualization and quantification of micelle dynamics. | oxinst.com |

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micelle Stability

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of colloidal structures, such as micelles, in their native, hydrated state. This method is particularly valuable for assessing the stability, morphology, and size distribution of this compound micelles. The process involves the rapid vitrification of an aqueous sample, trapping the micelles in a thin layer of non-crystalline ice, which preserves their structure for observation under the electron microscope. nih.govku.dkumassmed.edu

For Pluronic systems, Cryo-TEM provides direct evidence of micelle formation and can reveal detailed structural information, including the core-shell architecture. nih.govumassmed.edu While specific Cryo-TEM studies focused exclusively on this compound are not widely available in the reviewed literature, the principles derived from studies on unmodified Pluronic block copolymers like Pluronic F127 and L64 are directly applicable. In these systems, Cryo-TEM has been used to observe individual spherical micelles and their arrangement, confirming data obtained from indirect methods like small-angle neutron scattering (SANS). ku.dkumassmed.edu

Below is a representative table illustrating the type of data that can be obtained from Cryo-TEM analysis, based on studies of related Pluronic compounds.

Table 1: Representative Cryo-TEM Data for Pluronic Micellar Systems This table is illustrative and based on data for unmodified Pluronic block copolymers, as specific data for this compound was not available in the reviewed literature.

| Pluronic Type | Concentration (wt%) | Observed Morphology | Mean Micelle Diameter (nm) |

| Pluronic F127 | 5 | Spherical | ~21 |

| Pluronic L64 | 5 | Spherical | ~15 |

| Pluronic F127 | 10 | Spherical, ordered arrays | ~21 |

Data adapted from studies on unmodified Pluronic block copolymers. nih.govumassmed.edu

Surface Tension and Interfacial Property Analysis

The analysis of surface tension and interfacial properties is fundamental to understanding the amphiphilic nature and self-assembly behavior of this compound in solution. As surface-active agents, these molecules tend to adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the system. nih.govscience.gov

The critical micelle concentration (CMC) is a key parameter that can be determined from surface tension measurements. The CMC is the concentration at which individual polymer chains (unimers) begin to aggregate to form micelles. nih.gov This is typically observed as a breakpoint in the plot of surface tension versus the logarithm of the polymer concentration. ekb.eg Below the CMC, the surface tension decreases as the polymer concentration increases, because more unimers are available to populate the interface. Above the CMC, the interface becomes saturated, and additional polymer chains form micelles in the bulk solution, resulting in a plateau or a much smaller change in the surface tension. ekb.eg A lower CMC value generally indicates greater thermodynamic stability of the micelles. nih.gov

The introduction of hydrophobic benzoyl groups in this compound is expected to lower the CMC compared to the corresponding unmodified Pluronic. This is because the increased hydrophobicity of the molecule would provide a stronger driving force for the polymer to minimize contact with water by forming micelles at a lower concentration.

Dissipative particle dynamics (DPD) simulations on unmodified Pluronic systems have shown that the structure of the copolymer significantly affects the interfacial tension between two immiscible phases. mdpi.com For instance, in a PEO/PPO blend, different Pluronic structures exhibit varying efficiencies in reducing interfacial tension. mdpi.com It is reasonable to infer that this compound, with its modified end-groups, would also exhibit unique interfacial behavior, influencing its effectiveness as an emulsifier or stabilizer. The orientation and packing of the dibenzoyl ester groups at an interface would likely differ from the hydroxyl-terminated PEO blocks of standard Pluronics, thus altering the interfacial properties.

The following table presents typical CMC values for some common unmodified Pluronics, determined by surface tension measurements, to illustrate the data obtained from this type of analysis.

Table 2: Representative Critical Micelle Concentration (CMC) Data for Unmodified Pluronics This table is for illustrative purposes. The CMC of this compound would need to be determined experimentally.

| Pluronic Type | Method | Temperature (°C) | CMC (wt%) |

| Pluronic F127 | Surface Tension | 25 | ~0.7 |

| Pluronic L64 | Surface Tension | 25 | ~0.2 |

| Pluronic P123 | Surface Tension | 25 | ~0.03 |

Data compiled from various sources on unmodified Pluronic block copolymers. ekb.egmdpi.com

Self Assembly and Supramolecular Architectures of Pluronic Dibenzoyl Ester

Micellization Phenomena in Aqueous Media

The self-assembly of Pluronic dibenzoyl ester in aqueous solutions is a spontaneous process driven by the need to minimize the unfavorable interactions between the hydrophobic blocks and water. This leads to the formation of core-shell structures known as micelles, where the hydrophobic PPO and benzoyl-modified PEO ends form a core, shielded from the water by a corona of hydrophilic PEO chains.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. It is a key indicator of the stability of the micelles; a lower CMC value signifies greater stability. For this compound, the introduction of hydrophobic benzoyl groups at the chain ends leads to a lower CMC compared to their unmodified Pluronic counterparts. This is because the increased hydrophobicity enhances the thermodynamic driving force for self-assembly.

Determination Methods: The CMC of Pluronic-based systems can be determined by various experimental techniques:

Fluorometry: This is a highly sensitive method that utilizes fluorescent probes like pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH). ekb.eg The probe's fluorescence spectrum changes upon its partitioning from the aqueous environment into the hydrophobic micellar core, and the CMC is identified from the inflection point in the plot of fluorescence intensity versus copolymer concentration. ekb.eg

Surface Tension: The surface tension of the polymer solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break in the surface tension versus concentration plot. ekb.eg

Dynamic Light Scattering (DLS): This technique can detect the formation of larger micellar aggregates from smaller unimers as the concentration increases.

Influencing Factors: Several factors can influence the CMC of this compound:

Polymer Structure: The primary factor is the increased hydrophobicity from the benzoyl ester groups. Additionally, a longer PPO block (higher hydrophobicity) or a shorter PEO block (lower hydrophilicity) in the original Pluronic backbone will further decrease the CMC. ekb.eg

Temperature: For Pluronics, micellization is an endothermic and entropy-driven process. mdpi.com Increasing the temperature generally decreases the CMC, as it reduces the hydration of the PEO chains and enhances the hydrophobic effect. mdpi.com

Presence of Additives: The addition of salts can lower the CMC by reducing the repulsion between hydrophilic head groups. Conversely, substances that disrupt water structure, like urea, can increase the CMC. mdpi.com

Below is an interactive table summarizing the expected influence of various factors on the CMC of this compound, based on principles from Pluronic systems.

| Factor | Change | Effect on CMC | Primary Reason |

| Polymer Structure | Increase PPO length | Decrease | Increased overall hydrophobicity |

| Increase PEO length | Increase | Increased overall hydrophilicity | |

| Addition of Benzoyl Ester Groups | Decrease | Increased overall hydrophobicity | |

| Temperature | Increase | Decrease | Dehydration of PEO chains, enhanced hydrophobic effect |

| Additives | Addition of salts (e.g., NaCl) | Decrease | Screening of repulsive forces between corona chains |

| Addition of hydrotropes | Increase | Increased solubility of hydrophobic components |

Micellar Morphology and Size Distribution

The micelles formed by this compound are typically spherical with a core-shell structure. However, their morphology and size can be influenced by concentration, temperature, and the specific architecture of the parent Pluronic. The size of these micelles generally falls within the 10–100 nm range. nih.gov

Spherical Micelles: At concentrations just above the CMC, the formation of spherical micelles is thermodynamically favored. These consist of a dehydrated core of PPO blocks and benzoyl groups, surrounded by a hydrated corona of PEO chains. nih.gov

Cylindrical or Worm-like Micelles: At higher concentrations or temperatures, or with the addition of certain solubilized molecules, spherical micelles can grow and transition into elongated cylindrical or worm-like structures. mdpi.com This transition is often observed in more hydrophobic Pluronic systems. nih.gov

Flower-type Micelles: Due to the presence of hydrophobic benzoyl groups at both ends of the hydrophilic PEO chains, intramolecular aggregation can lead to the formation of "flower-type" micelles, where the PEO chains form loops on the micelle surface.

The size and shape of these aggregates can be characterized using techniques like Dynamic Light Scattering (DLS) for hydrodynamic radius and Transmission Electron Microscopy (TEM) for direct visualization. nih.govepa.gov The polydispersity index (PDI), also obtained from DLS, provides information on the heterogeneity of the micelle size distribution.

Solubilization Mechanisms within Micellar Cores

The hydrophobic core of this compound micelles serves as a microenvironment for the solubilization of poorly water-soluble substances. nih.gov The increased hydrophobicity of the core, due to both the PPO block and the benzoyl ester end groups, enhances its capacity to encapsulate hydrophobic molecules compared to unmodified Pluronics.

The solubilization mechanism depends on the polarity of the substance being encapsulated (the solubilizate):

Highly Hydrophobic Molecules: Nonpolar compounds, such as fenofibrate, are predominantly solubilized within the inner PPO/benzoyl ester core of the micelle. researchgate.net

Moderately Polar Molecules: Compounds with intermediate polarity may be located at the core-corona interface, interacting with both the hydrophobic PPO and the more polar PEO segments. researchgate.net

Influence of Solubilizate: The incorporation of a solubilizate can itself affect the micellar properties. It can lead to an increase in the micelle size and may even induce morphological transitions, for instance, from spherical to cylindrical micelles. nih.govill.eu

The efficiency of solubilization can be quantified by parameters like the micelle-water partition coefficient, which indicates the preference of the drug for the micellar phase over the aqueous phase. researchgate.net

Formation of Polymeric Nanoparticles and Vesicles

Beyond simple micelles, this compound can form more complex nanostructures like polymeric nanoparticles and vesicles, which have significant potential in various applications.

Nanoparticle Fabrication Methodologies

Polymeric nanoparticles based on this compound can be fabricated using several techniques, often involving the self-assembly of the polymer, sometimes in conjunction with other materials.

Common fabrication methods include:

Direct Dissolution: This is the simplest method, where the polymer is dissolved directly in an aqueous solution above its CMC and critical micelle temperature (CMT), leading to spontaneous nanoparticle formation. nih.gov

Solvent Evaporation/Emulsification: In this method, the this compound and a substance to be encapsulated are dissolved in a volatile organic solvent. This solution is then emulsified in water, and the organic solvent is subsequently removed by evaporation, leaving behind drug-loaded nanoparticles.

Film Rehydration: A thin film of the polymer is created by evaporating a solution. The film is then hydrated with an aqueous medium, leading to the self-assembly of nanoparticles. researchgate.net

Template-Assisted Synthesis: Pre-formed micelles can act as templates for the fabrication of more complex core-shell nanogels or nanoparticles through cross-linking reactions. nih.gov

The final characteristics of the nanoparticles, such as size, surface charge, and encapsulation efficiency, are highly dependent on the chosen fabrication method and process parameters. mdpi.com

Vesicle-to-Micelle Transition Studies

Vesicles, or polymersomes, are hollow spherical structures composed of a bilayer membrane enclosing an aqueous core. The formation of vesicles versus micelles is governed by the balance of hydrophilic and hydrophobic portions of the amphiphilic polymer. The increased hydrophobicity of this compound, compared to standard Pluronics, can favor the formation of bilayer structures, leading to vesicles, especially at lower concentrations or under specific conditions.

A transition between vesicles and micelles can be induced by changing external conditions:

Concentration: In some catanionic surfactant systems, vesicles can form spontaneously upon dilution of a micellar solution. diva-portal.org Conversely, increasing the concentration can trigger a transition from vesicles back to micelles.

Stimuli-Responsiveness: Vesicle-to-micelle transitions can be triggered by external stimuli such as changes in temperature, pH, or exposure to light or specific chemicals (like reactive oxygen species), particularly if stimuli-responsive moieties are incorporated into the polymer structure. rsc.org This transition is of great interest as it provides a mechanism for the controlled release of substances encapsulated within the aqueous core of the vesicles. rsc.org

The study of these transitions often involves techniques like DLS and cryo-TEM to monitor the changes in size and morphology of the self-assembled structures.

Influence of Polymer Architecture and Environmental Stimuli on Self-Assembly

The self-assembly behavior of this compound is intricately linked to its specific molecular architecture and the surrounding environmental conditions.

The self-assembly of this compound is also highly sensitive to environmental stimuli, a characteristic feature of "smart" polymers. Key stimuli include:

Temperature: As discussed, temperature is a primary driver for the sol-gel transition. Changes in temperature modulate the hydrophobic interactions and the hydration of the PEO chains, leading to the formation and dissociation of the hydrogel network. nih.gov

pH: While Pluronic itself is not pH-sensitive, the ester linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the degradation of the polymer and the breakdown of the hydrogel.

Ionic Strength: The presence of salts in the aqueous solution can affect the hydration of the polymer chains and the electrostatic interactions, which can, in turn, influence the CMC and the gelation behavior.

The responsiveness to these stimuli makes this compound a candidate for applications where controlled changes in material properties are desired.

Mechanistic Studies of Pluronic Dibenzoyl Ester Interactions with Biological Components in Vitro Models

Fundamental Mechanisms of Cellular Internalization of Polymeric Systems

The cellular uptake of polymeric systems, including Pluronic-based nanocarriers, is a critical step for intracellular drug delivery. The primary mechanism for internalization is endocytosis, an energy-dependent process where the cell engulfs materials from its exterior. aau.dk Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers like Pluronics, are typically taken up through this pathway. aau.dk

Several distinct endocytic pathways can be involved:

Clathrin-mediated endocytosis: This is a common pathway for the uptake of nanoparticles and micelles.

Caveolae-mediated endocytosis: Studies have suggested that Pluronic unimers may initially enter the cell via caveolae-mediated endocytosis, which can lead to transport to the endoplasmic reticulum and mitochondria. nih.gov

Macropinocytosis: This involves the uptake of larger particles.

The specific pathway utilized can be influenced by the physicochemical properties of the polymer and the resulting micelles, such as size, surface charge, and the nature of any functional groups. nih.gov For instance, Pluronic-based cationic block copolymers have been shown to enhance cellular internalization of polyplexes formed with plasmid DNA. nih.gov The presence of terminal benzoyl ester groups on a Pluronic backbone would alter the hydrophobicity of the polymer, potentially influencing micelle stability and interactions with the cell membrane, thereby affecting the kinetics and preferred pathway of cellular uptake. nih.gov It has been proposed that amphiphilic block copolymers can enhance the cellular uptake of molecules by facilitating transport across the plasma membrane. oup.com

Modulation of Cellular Efflux Mechanisms (e.g., P-glycoprotein inhibition)

A significant feature of certain Pluronic copolymers is their ability to modulate the function of cellular efflux pumps, such as P-glycoprotein (P-gp). rsc.org P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of substrates from the cell, contributing to phenomena like multidrug resistance (MDR) in cancer. nih.govnih.gov Pluronics can inhibit P-gp function through a multi-pronged mechanism.

Key mechanisms of P-gp inhibition by Pluronics include:

ATP Depletion: Pluronics have been shown to reduce intracellular ATP levels. researchgate.net Since P-gp relies on ATP hydrolysis for energy to efflux substrates, this depletion impairs its function. nih.govnih.gov This is considered a primary mechanism for P-gp inhibition by copolymers like Pluronic P123/F127. researchgate.net

Membrane Fluidization: The hydrophobic blocks of Pluronics can insert into the lipid bilayer of the cell membrane, altering its microviscosity. mdpi.com This change in the membrane environment can disrupt the proper conformation and function of membrane-embedded proteins like P-gp.

Direct Inhibition of ATPase Activity: Some Pluronics, such as P85, have been observed to directly inhibit the ATPase activity of P-gp, reducing the energy available for the transport cycle. nih.govnih.gov

Different Pluronic types exhibit varying degrees of P-gp inhibition. For example, Pluronic P85 has been shown to be an effective inhibitor, while F127 may have little to no effect in some contexts. nih.gov Similarly, Pluronic P123 and F127 were both found to inhibit P-gp activity. nih.gov The addition of dibenzoyl ester groups would increase the hydrophobicity of the polymer, which could enhance its interaction with the cell membrane and potentially modulate its P-gp inhibitory activity.

Interactions with Model Biomembranes and Proteins

The interaction of Pluronic dibenzoyl ester with biological components can be understood by examining the behavior of parent Pluronics with simplified in vitro models, such as lipid vesicles (liposomes) and isolated proteins.

Interactions with Model Biomembranes: Pluronic copolymers interact with lipid bilayers, a primary component of cell membranes, in a manner dependent on the lipid phase and the polymer's aggregation state. researchgate.netbohrium.com The hydrophobic poly(propylene oxide) (PPO) block can insert into the lipophilic core of the membrane, particularly when the lipids are in the more fluid, liquid-crystalline state. researchgate.netbohrium.com This interaction can lead to changes in membrane properties. The hydrophilic poly(ethylene oxide) (PEO) chains generally interact with the polar head groups of the lipids. researchgate.net The introduction of terminal benzoyl groups would likely enhance the interaction of the polymer ends with the hydrophobic core of the biomembrane.

Interactions with Proteins: Serum albumins are major proteins in the circulatory system that can interact with polymers and nanocarriers. researchgate.net Studies with Human Serum Albumin (HSA) have shown that Pluronic F127 can induce conformational changes in the protein, particularly when the polymer is in its micellar form. researchgate.net Conversely, HSA can influence the self-assembly of Pluronic, affecting its critical micellar temperature and the properties of the resulting gel. researchgate.net Other studies have shown that γ-globulin and albumin are the primary serum proteins that interact with Pluronic F127 when it is above its critical micelle concentration. whiterose.ac.uk The interaction between proteins and polymers is crucial as it can affect the stability and biological fate of the system. nih.gov

Theoretical Considerations in Biocompatibility of this compound Systems

The biocompatibility of a material is determined by its interaction with the host's biological environment, a process that begins with the adsorption of proteins to its surface. bohrium.com The biocompatibility of Pluronic-based systems is a key feature for their use in biomedical applications. researchgate.net This property stems from the unique characteristics of the PEO and PPO blocks.

The table below outlines key theoretical factors contributing to the biocompatibility of these systems.

| Theoretical Factor | Description | Relevance to this compound |

| PEO "Stealth" Properties | The hydrophilic, flexible, and highly hydrated PEO chains create a steric barrier on surfaces, which is known to resist protein adsorption. This is a foundational concept in the biocompatibility of many PEGylated materials. | The fundamental PEO-PPO-PEO structure provides inherent resistance to non-specific protein interactions, a key factor for biocompatibility. researchgate.net |

| Surface Energy & Wettability | The surface free energy of a material influences the initial interactions with biological fluids and proteins. Materials that are more hydrophilic tend to exhibit better biocompatibility. | Esterification with benzoyl groups modifies the polymer's hydrophilicity/hydrophobicity balance, which could alter interfacial tension and subsequent protein adsorption patterns. |

| Protein Adsorption Profile | The type of protein that adsorbs to a surface is critical. Surfaces that preferentially adsorb albumin are generally considered more thromboresistant and biocompatible than those that adsorb fibrinogen. bohrium.com | The specific surface chemistry of the dibenzoyl ester derivative would dictate the composition of the adsorbed protein layer, theoretically influencing its overall biocompatibility. |

| Degradation Products | For any non-permanent implant or carrier, the toxicity of its degradation products is a primary biocompatibility concern. | Pluronic copolymers are generally considered biodegradable and non-toxic. nih.gov The ester linkage is susceptible to hydrolysis, yielding the parent Pluronic and benzoic acid, which are generally well-tolerated. |

| Amphiphilicity | The balance between hydrophilic and hydrophobic segments governs self-assembly and interaction with cell membranes. nih.gov An appropriate balance is needed to avoid membrane disruption while allowing for desired interactions. | The addition of hydrophobic benzoyl groups finely tunes the amphiphilic nature of the copolymer, which is critical for forming stable structures that interact with biological systems in a controlled manner. |

Cell Encapsulation and 3D Microenvironment Design (Material Science Perspective)

Pluronic-based hydrogels are extensively investigated as scaffolds for 3D cell culture and tissue engineering due to their unique material properties. researchgate.netnih.gov Their utility stems from a combination of biocompatibility and "smart" material behavior. nih.govnih.gov

A key property of many Pluronics, such as F127, is reverse thermal gelation. nih.gov Their aqueous solutions are liquid at low temperatures but form a physical gel at physiological temperatures (around 37°C). researchgate.net This allows for easy mixing of cells with the polymer solution in a liquid state, followed by in situ gel formation to encapsulate the cells in a 3D microenvironment. researchgate.net

However, these physical gels can be mechanically weak and may dissolve over time. To create more stable and durable 3D structures suitable for long-term cell culture, chemical modifications are often employed. The introduction of reactive groups, such as acrylates, allows for covalent crosslinking (e.g., via UV photopolymerization) to form a stable hydrogel network. researchgate.netnih.gov The modification of Pluronic with dibenzoyl ester groups, while not directly providing a crosslinking site, alters the hydrophobic interactions within the hydrogel network, which could be used to tune its mechanical properties and degradation profile.

The table below summarizes key material science aspects for designing Pluronic-based 3D microenvironments.

| Material Property | Design Consideration | Relevance to 3D Microenvironment |

| Thermo-responsiveness | The sol-gel transition temperature can be tuned by altering polymer concentration and structure. The transition should ideally occur between room temperature and physiological temperature. researchgate.net | Enables simple and mild cell encapsulation without harsh chemicals; the material is injectable for minimally invasive procedures. nih.gov |

| Biocompatibility | The hydrogel and its degradation products must be non-cytotoxic to support long-term cell viability and function. nih.govresearchgate.net | High cell viability is essential for the success of any tissue engineering construct. Pluronic F-127 is generally considered non-toxic and biocompatible. nih.gov |

| Mechanical Properties | The stiffness (compressive modulus) of the hydrogel should ideally match that of the target native tissue to provide appropriate mechanical cues to the encapsulated cells. | Mechanical properties can be tuned by blending with other polymers (e.g., hyaluronic acid) or by adjusting crosslinking density. nih.gov |

| Porosity & Mass Transport | The hydrogel network must be porous enough to allow the diffusion of nutrients, oxygen, and growth factors to the cells, and the removal of waste products. | The "nanostructuring" approach, which involves eluting unmodified Pluronic from a crosslinked network, can increase porosity and improve cell viability. nih.gov |

| Bioactivity | Unmodified Pluronics are relatively bio-inert. They can be conjugated with bioactive molecules (e.g., fibrinogen) or cell-adhesion motifs to provide specific biological signals to cells. nih.gov | Introducing bioactivity guides cell behavior, such as adhesion, proliferation, and differentiation, within the 3D scaffold. nih.gov |

Advanced Material Science Applications of Pluronic Dibenzoyl Ester Conceptual and Design Principles

Design Principles for Controlled Release Systems

The design of controlled release systems using Pluronic dibenzoyl ester is fundamentally based on the principles governing the self-assembly of amphiphilic block copolymers. In aqueous solutions, these polymers form core-shell micelles above a critical micelle concentration (CMC), with the hydrophobic PPO and dibenzoyl ester groups forming the core and the hydrophilic PEO chains forming the outer corona. nih.gov This micellar core serves as a nano-reservoir for encapsulating hydrophobic therapeutic agents. The addition of dibenzoyl ester groups is conceptually designed to strengthen the hydrophobic core, thereby influencing drug loading and release kinetics. researchgate.net

Controlled Release Kinetics Modeling

Understanding the kinetics of drug release is critical for designing effective delivery systems. The release of a therapeutic agent from a this compound matrix can be described by several mathematical models, each providing insight into the underlying physical mechanisms. ptfarm.plresearchgate.net The choice of model depends on the formulation's properties and the release mechanism, which can include diffusion, swelling, polymer chain relaxation, and erosion. bohrium.com

The primary kinetic models applicable to Pluronic-based systems are:

Zero-Order Model: Describes a constant release rate over time, which is the ideal scenario for many therapeutic applications.

First-Order Model: Characterizes a release rate that is proportional to the remaining drug concentration within the carrier.

Higuchi Model: Pertains to systems where release is governed by Fickian diffusion from a matrix, with the cumulative release being proportional to the square root of time. bohrium.com

Korsmeyer-Peppas Model: A comprehensive model that describes release from a polymeric system where the mechanism may be a combination of diffusion and polymer relaxation or erosion. ptfarm.plbohrium.com The release exponent, 'n', in this model is indicative of the transport mechanism.

The modification with dibenzoyl ester groups is expected to enhance hydrophobic interactions between the polymer and an encapsulated aromatic drug. This could lead to a release profile that is more strongly governed by diffusion through the tightened core, likely fitting well with the Higuchi or Korsmeyer-Peppas models with a Fickian diffusion mechanism. researchgate.net

| Kinetic Model | Equation | Release Mechanism Indicated |

|---|---|---|

| Zero-Order | Q_t = Q_0 + K_0 t | Constant release, independent of concentration (e.g., from reservoir systems). |

| First-Order | log(Q_t) = log(Q_0) - K_1 t / 2.303 | Release rate is proportional to the remaining drug concentration. |

| Higuchi | Q_t = K_H \sqrt{t} | Fickian diffusion from a matrix system. bohrium.com |

| Korsmeyer-Peppas | M_t / M_\infty = K_K t^n | Describes various mechanisms based on the value of the release exponent 'n' (e.g., Fickian diffusion, anomalous transport). ptfarm.pl |

Encapsulation Efficiency and Loading Strategies

Two key parameters define the performance of a drug delivery vehicle: Drug Loading Content (DLC) and Encapsulation Efficiency (EE). mdpi.com